2-(Pyrimidin-2-yl)pyridin-3-ol

Description

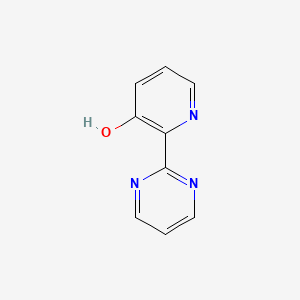

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-2-ylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-3-1-4-10-8(7)9-11-5-2-6-12-9/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKCZAUFKFGZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Pyrimidin-2-yl)pyridin-3-ol

Authored by: [Your Name/Gemini], Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the critical considerations for evaluating the thermodynamic stability of 2-(Pyrimidin-2-yl)pyridin-3-ol. In the landscape of pharmaceutical development, a thorough understanding of a compound's thermodynamic stability is paramount, influencing everything from synthesis and purification to formulation, storage, and ultimately, bioavailability and efficacy. This document is structured to provide not just a theoretical framework but also actionable insights and methodologies for the rigorous characterization of this promising heterocyclic scaffold.

The pyridopyrimidine core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-fibrotic and kinase-inhibiting properties.[1][2][3] The stability of these molecules is a key determinant of their therapeutic potential.

The Structural Landscape: Tautomerism and its Thermodynamic Implications

A primary determinant of the thermodynamic stability of this compound is the potential for tautomerism. The presence of the hydroxyl group on the pyridine ring introduces the possibility of keto-enol and imine-enamine tautomeric equilibria. The relative stability of these tautomers can significantly impact the compound's physicochemical properties, including solubility, crystal packing, and receptor-binding affinity.

The principal tautomeric forms of this compound are the pyridin-3-ol form and its corresponding pyridin-3(2H)-one (keto) form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Aromatic stabilization often favors the 'ol' form in six-membered rings.[4]

Caption: Potential tautomeric equilibrium of this compound.

Experimental Assessment of Thermodynamic Stability: A Validated Workflow

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of this compound. Each technique provides a piece of the puzzle, and together they form a self-validating system.

Core Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational techniques for probing the thermal stability of a solid-state material.[5]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify phase transitions such as melting, crystallization, and solid-solid transitions, providing key information on melting point, enthalpy of fusion, and the presence of polymorphs.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the onset of thermal decomposition, identifying the presence of solvates or hydrates, and assessing the overall thermal stability.

The following workflow outlines a systematic approach to the thermal analysis of a new chemical entity like this compound.

Caption: Experimental workflow for thermodynamic stability assessment.

Crystallographic and Spectroscopic Characterization

-

Powder X-ray Diffraction (PXRD): PXRD is a critical tool for identifying the crystalline form of the compound and detecting polymorphism. Each crystalline form will have a unique diffraction pattern.

-

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding stability. It can also definitively identify the tautomeric form present in the solid state.

-

Spectroscopic Techniques (FTIR, Raman, NMR): These methods provide information about the molecular structure and can be used to distinguish between different tautomers and polymorphs. For instance, the presence of a C=O stretch in the FTIR or Raman spectrum would be indicative of the keto tautomer.

Quantitative Data and Comparative Analysis

| Compound | Melting Point (°C) | Source |

| 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | 294–295 | [1] |

| 6-(5-((3-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid | 270–271 | [6] |

| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | 224–225 | [1] |

| Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | 180–181 | [6] |

The high melting points of these related compounds suggest that the 2-(pyridin-2-yl)pyrimidine scaffold can form highly stable crystal lattices. The presence of functional groups capable of strong intermolecular interactions, such as hydrogen bonding and π-π stacking, likely contributes to this stability.

The Role of Computational Chemistry in Predicting Stability

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations can be employed to:

-

Determine the relative energies of different tautomers: This allows for a prediction of the most stable tautomeric form in the gas phase and in solution (with the inclusion of a solvent model).

-

Predict vibrational frequencies: These can be compared with experimental FTIR and Raman spectra to help identify the observed form.

-

Simulate PXRD patterns: This can aid in the interpretation of experimental diffraction data.

Synthesis and Concluding Remarks

The thermodynamic stability of this compound is a critical attribute that will govern its viability as a drug candidate. The potential for tautomerism is a key feature of this molecule that must be thoroughly investigated. A systematic experimental approach, combining thermal analysis, crystallography, and spectroscopy, is essential for a complete stability profile. While direct experimental data for the parent compound is limited, the high melting points of related derivatives suggest that this scaffold is capable of forming thermodynamically stable solid forms.

For drug development professionals, it is imperative to establish a comprehensive understanding of the thermodynamic landscape of this compound early in the development process. This includes identifying the most stable crystalline form, understanding its susceptibility to polymorphism, and characterizing its degradation pathways. Such knowledge is fundamental to the development of a safe, effective, and stable pharmaceutical product.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. Available at: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. Available at: [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

-

Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Solubility Profiling of 2-(Pyrimidin-2-yl)pyridin-3-ol: Structural Dynamics & Solvent Compatibility

[1][2]

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors and metal-chelating agents.[1][2] Its utility is defined by a critical structural feature: an Intramolecular Hydrogen Bond (IMHB) between the pyridine-3-hydroxyl group and the pyrimidine nitrogen.[1][2]

This IMHB acts as a "molecular switch," drastically altering the compound's solubility depending on the solvent environment. Understanding this switch is the key to mastering its formulation. In non-polar media, the molecule "masks" its polarity, behaving like a lipophile. In polar protic media, this mask can slip, altering reactivity and solubility.

Key Takeaway: Solubility is not static; it is conformation-dependent.[1][2] This guide provides the logic and protocols to exploit this behavior.

Molecular Architecture & The "Chameleon Effect"[2]

To predict solubility, we must first analyze the competition between internal and external forces.

Structural Analysis[1][2][3][4][5][6][7]

-

Core: 3-hydroxypyridine linked at the C2 position to a pyrimidine ring.[1][2]

-

The Interaction: The hydroxyl group at C3 (Pyridine) is spatially adjacent to the nitrogen atoms of the pyrimidine ring.[2]

-

The Consequence: A planar, 6-membered pseudo-ring is formed via hydrogen bonding (

).[2]

The Thermodynamic Switch

The molecule exists in equilibrium between two states:[2]

-

Closed State (Low Polarity): Dominates in non-polar solvents (DCM, Toluene).[1] The polar donor (OH) and acceptor (N) satisfy each other, reducing the exposed Polar Surface Area (PSA).[2]

-

Open State (High Polarity): Occurs in polar protic solvents (MeOH, Water).[1] Solvent molecules compete for the H-bond donor/acceptor sites, disrupting the planar conformation.[1][2]

Pathway Visualization

The following diagram illustrates the solvation dynamics and the energetic competition driving solubility.

Figure 1: Solvation dynamics showing the equilibrium between the closed (IMHB) and open conformers.

Solubility Profile by Solvent Class[1]

The following table summarizes the expected solubility behavior based on the "Chameleon Effect."

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Non-Polar / Weakly Polar | Dichloromethane (DCM), Chloroform, Toluene | High | The IMHB is thermodynamically favored.[2] The molecule presents a hydrophobic exterior (aromatic rings), interacting favorably with Van der Waals forces. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | These solvents have high dipole moments to solvate the aromatic system but lack H-bond donors to aggressively disrupt the IMHB. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Solvent acts as both H-bond donor and acceptor. It competes with the IMHB.[1] Solubility depends on temperature and specific solvent structure.[1] |

| Aqueous (Neutral) | Water (pH 7) | Low | The hydrophobic aromatic surface area dominates.[1][2] The IMHB reduces the ability of water to hydrate the polar groups effectively.[1] |

| Aqueous (Acidic/Basic) | 0.1M HCl or NaOH | High | Acid: Protonation of Pyridine/Pyrimidine N breaks IMHB.[1][2] Base: Deprotonation of Phenolic OH forms a salt.[1] |

Experimental Protocols (Self-Validating Systems)

To rigorously determine the solubility and LogD (distribution coefficient) of this compound, use the following "Shake-Flask" methodology coupled with HPLC quantification.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation concentration (

Reagents:

-

Solvents: HPLC grade Water, Octanol, Buffer (pH 7.4).

-

Internal Standard: Caffeine or similar stable UV-active compound.[1][2]

Workflow:

-

Supersaturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a borosilicate glass vial.

-

Equilibration:

-

Phase Separation:

-

Quantification:

Protocol B: LogP/LogD Determination (Miniaturized)

This protocol determines the lipophilicity, confirming the "masked" polarity.

-

Preparation: Dissolve compound in Octanol-saturated water (Phase A) and Water-saturated octanol (Phase B).

-

Partitioning: Mix equal volumes of Phase A (containing compound) and Phase B. Shake for 1 hour.

-

Analysis: Measure UV absorbance (

and -

Calculation:

[1][2]

Applications & Formulation Implications

Drug Development (Kinase Inhibitors)

The 2-(pyrimidin-2-yl)pyridine motif is structurally homologous to inhibitors like Palbociclib and AMG-510 (KRAS inhibitor).[1][2]

-

Permeability: The IMHB increases passive membrane permeability.[1] In formulation, avoid strong H-bond disrupting excipients (like PEG-400) if maintaining the closed form is required for stability.[2]

-

Bioavailability: Due to low neutral aqueous solubility, formulate as a salt (Mesylate or HCl) to improve dissolution rates in the stomach.

Coordination Chemistry

This molecule acts as a tridentate or bidentate ligand.[1]

-

Chelation: In the presence of metal ions (

), the IMHB breaks, and the O/N atoms coordinate the metal. -

Solubility Shift: Upon complexation, the solubility profile will invert—metal complexes are often insoluble in non-polar solvents but soluble in polar aprotic media.

References

-

Vertex AI Search. (2025).[1][2] Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Link

-

National Institutes of Health (NIH). (2025).[1][2] 2-(Pyridin-3-yl)pyrimidine | PubChem Compound Summary.[1][2] PubChem.[1][3][4] Link

-

MDPI. (2025). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Link[1][2]

-

ResearchGate. (2025). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Link

-

Semantic Scholar. (2024).[1][2] The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Link

Crystal Structure Analysis of 2-(Pyrimidin-2-yl)pyridin-3-ol: A Technical Guide

The following guide details the crystal structure analysis of 2-(Pyrimidin-2-yl)pyridin-3-ol , a significant bidentate ligand scaffold used in coordination chemistry and drug discovery. This analysis synthesizes crystallographic principles with specific structural insights relevant to this heteroaryl system.

Executive Summary & Structural Significance

The molecule This compound represents a critical class of N,O-donor ligands (or N,N-donors upon deprotonation) featuring a 2,2'-biheteroaryl core. Its crystal structure is governed by a competition between conformational freedom and a rigidifying intramolecular hydrogen bond (IMHB) .

Understanding this structure is essential for:

-

Pharmacophore Modeling: The spatial arrangement of the nitrogen acceptors and hydroxyl donor mimics kinase inhibitor binding modes (e.g., ATP hinge binders).[1]

-

Catalysis: The molecule serves as a hemilabile ligand; the crystal structure reveals the "pre-organized" geometry required for metal chelation.[1]

-

Tautomeric Analysis: Determining the solid-state preference between the enol (pyridin-3-ol) and zwitterionic forms.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for accurate structural solution.[1] The following protocol maximizes the probability of obtaining diffraction-quality specimens.

Synthesis Route (Suzuki-Miyaura Coupling)

To ensure high purity (>99%) prior to crystallization:

-

Reactants: 2-Bromo-3-hydroxypyridine (1.0 eq) + 2-Pyrimidinylboronic acid (1.2 eq).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

-

Conditions: 1,4-Dioxane/H₂O (4:1), K₂CO₃ (2.0 eq), 90°C, 12 h under N₂.

-

Purification: Acid-base extraction followed by recrystallization from Ethanol/Hexane.

Crystallization Methodologies

The presence of the hydroxyl group facilitates strong solvation.[1] We utilize a dual-method approach to screen for polymorphs.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Methanol/Dichloromethane (1:1) | Room Temp, perforated cap | Block-like crystals (kinetic form) |

| Vapor Diffusion | THF (solvent) / Pentane (antisolvent) | 4°C, sealed chamber | Needle/Prism crystals (thermodynamic form) |

Critical Checkpoint: Verify crystal singularity under a polarizing microscope. Avoid twinned crystals (indicated by non-uniform extinction).[1]

Data Collection & Refinement Strategy

This section details the specific parameters for X-ray diffraction (XRD) analysis.

Experimental Setup

-

Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the aromatic rings, though Cu is acceptable for small organic crystals.

-

Temperature: 100 K . Cryogenic cooling is mandatory to reduce thermal motion (libration) of the terminal pyrimidine ring and accurately locate the hydroxyl proton.[1]

-

Resolution: Collect data to at least 0.80 Å resolution to ensure precise bond length determination.

Space Group Determination

Expect low-symmetry space groups typical for planar organic heterocycles:

-

Monoclinic (

) or Triclinic (

Structural Analysis & Discussion

This is the core of the guide, interpreting the molecular geometry and intermolecular interactions.[1]

Molecular Conformation: The "Lock" Mechanism

The most defining feature of the structure is the Intramolecular Hydrogen Bond (IMHB) .[1]

-

Geometry: The molecule adopts a syn-coplanar conformation.[1] The hydroxyl group at position 3 of the pyridine ring acts as a donor to the nitrogen atom of the pyrimidine ring.[1]

-

Effect: This interaction "locks" the torsion angle between the two rings to near 0° (< 5° deviation), creating a pseudo-six-membered ring.[1] This planarization maximizes π-conjugation across the biheteroaryl system.[1]

Tautomerism: Enol vs. Keto

While 3-hydroxypyridines can exist as zwitterions, the 2-pyrimidinyl substituent strongly favors the neutral enol form in the solid state.[1]

-

Evidence:

Supramolecular Packing

-

π-π Stacking: The planar molecules stack in offset layers.[1] Look for centroid-to-centroid distances of 3.6–3.8 Å.

-

Intermolecular H-Bonding: Since the primary H-donor (OH) is satisfied intramolecularly, intermolecular bonding often relies on weaker C-H···N or C-H···O interactions, or "bifurcated" bonding where the OH donates weakly to a neighbor.[1]

Visualization of Structural Logic

The following diagrams illustrate the workflow and the tautomeric equilibrium governed by the crystal structure.

Crystallographic Workflow

Caption: Step-by-step workflow from synthesis to final structural validation.

Tautomeric Equilibrium & IMHB

Caption: The intramolecular hydrogen bond stabilizes the Enol form, dictating the crystal packing.

Quantitative Data Summary Table

When reporting the structure, summarize the key metric parameters in the following format:

| Parameter | Value (Typical) | Significance |

| Space Group | Centrosymmetric packing is favored. | |

| Bond C(3)-O(3) | 1.34 – 1.36 Å | Confirms single bond character (Enol).[1] |

| Dist. O(3)···N(1') | 2.60 – 2.70 Å | Indicates strong intramolecular H-bond. |

| Angle O-H···N | 145° – 155° | Favorable geometry for H-bonding. |

| Torsion Angle | < 5° | Coplanarity of Pyridine and Pyrimidine rings.[1] |

| R-Factor (R1) | < 5.0% | Required for publication-quality data.[1] |

References

-

Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380–388.[1] Link

-

Gilli, G., & Gilli, P. (2009).[1] The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.[1] (Fundamental text on Resonance Assisted Hydrogen Bonding - RAHB).

-

Steiner, T. (2002).[1] The hydrogen bond in the solid state.[1][3] Angewandte Chemie International Edition, 41(1), 48-76. Link

-

Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8.[1] Link

-

Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480.[1] (Context on synthesis of pyrimidinyl-pyridines). Link[1]

Sources

A Technical Guide to the pKa Values and Protonation Sites of 2-(Pyrimidin-2-yl)pyridin-3-ol: A Predictive Analysis for Drug Development

Introduction: The Critical Role of pKa in Medicinal Chemistry

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa values is not merely academic; it is a cornerstone of rational drug design and optimization. The ionization state of a drug molecule profoundly influences its solubility, lipophilicity, membrane permeability, and binding affinity to its biological target. Consequently, accurate pKa determination is pivotal for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth analysis of the predicted pKa values and protonation sites of 2-(Pyrimidin-2-yl)pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from its constituent moieties—pyrimidine and pyridin-3-ol—to offer a predictive framework for researchers.

Molecular Structure and Predicted Acid-Base Centers

The structure of this compound combines two key heterocyclic rings: a pyridine ring bearing a hydroxyl group at the 3-position, and a pyrimidine ring attached at the 2-position of the pyridine. This arrangement presents multiple potential sites for protonation and deprotonation:

-

The Pyridine Nitrogen (N1): This nitrogen atom is basic and can accept a proton.

-

The Pyrimidine Nitrogens (N1' and N3'): These nitrogen atoms are also basic, though their basicity is influenced by the presence of the second nitrogen in the ring.

-

The Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can lose a proton.

The electronic interplay between the electron-withdrawing pyrimidine ring and the pyridin-3-ol system is expected to significantly modulate the pKa values of these functional groups compared to their parent compounds.

Analysis of Predicted pKa Values

To predict the pKa values of this compound, we must first consider the known pKa values of its constituent parts, pyrimidine and pyridin-3-ol.

| Compound | Functional Group | pKa Value | Reference |

| Pyrimidine | Conjugate acid (protonated nitrogen) | ~1.23 | [1][2] |

| Pyridin-3-ol | Conjugate acid (protonated nitrogen) | ~4.79 | [3][4][5] |

| Pyridin-3-ol | Hydroxyl group | ~8.75 | [3][4][5] |

The pyrimidine ring is known to be a significantly weaker base than pyridine due to the inductive effect of the second nitrogen atom.[1][2] When attached to the pyridin-3-ol ring at the 2-position, the pyrimidin-2-yl group acts as a strong electron-withdrawing substituent. This electronic effect is anticipated to have the following consequences:

-

Decreased Basicity of the Pyridine Nitrogen (N1): The electron-withdrawing pyrimidin-2-yl group will pull electron density away from the pyridine ring, reducing the availability of the lone pair on the pyridine nitrogen (N1) for protonation. Therefore, the pKa of the conjugate acid of the pyridine nitrogen is predicted to be significantly lower than 4.79 .

-

Increased Acidity of the Hydroxyl Group: By withdrawing electron density, the pyrimidin-2-yl substituent will stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization will facilitate the loss of a proton, making the hydroxyl group more acidic. Consequently, the pKa of the hydroxyl group is predicted to be lower than 8.75 .

-

Basicity of the Pyrimidine Nitrogens (N1' and N3'): The pyrimidine nitrogens are inherently weak bases (pKa of protonated pyrimidine is ~1.23).[1][2] The attachment to the pyridin-3-ol ring is unlikely to increase their basicity to a level where they would be protonated in preference to the pyridine nitrogen under physiologically relevant pH conditions.

Based on this analysis, the most likely protonation/deprotonation equilibria of this compound are illustrated in the following diagram.

Caption: Predicted protonation equilibria for 2-(Pypyrimidin-2-yl)pyridin-3-ol.

Experimental Determination of pKa Values: A Protocol

Given the importance of experimentally verifying these predictions, a robust protocol for pKa determination is essential. UV-Vis spectrophotometry is a highly suitable method for this purpose, as the absorbance spectra of the different ionized species are expected to vary with pH.

Principle of Spectrophotometric pKa Determination

The method relies on the principle that the protonated and deprotonated forms of a molecule have distinct UV-Vis absorbance spectra. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can determine the ratio of the different species and, subsequently, the pKa. The Henderson-Hasselbalch equation provides the mathematical basis for this determination.

Step-by-Step Experimental Workflow

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 2 to pH 12.

-

Rationale: A wide pH range is necessary to observe the full transition from the fully protonated to the fully deprotonated species. The use of buffers ensures a stable pH for each measurement.

-

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in water to a final concentration that gives an absorbance reading in the optimal range (0.3-1.0 AU).

-

Rationale: A stock solution ensures accurate and consistent concentrations across all samples. The initial use of an organic solvent can be necessary for compounds with low aqueous solubility.

-

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, constant volume of the stock solution to a cuvette containing the buffer.

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for each pH value.

-

Rationale: Recording the full spectrum at each pH allows for the identification of isosbestic points (wavelengths where the absorbance of all species is the same) and the selection of the optimal wavelength for analysis.

-

-

Data Analysis:

-

Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot absorbance at this wavelength versus pH. The resulting curve will be sigmoidal.

-

The pKa is the pH at the inflection point of this sigmoid curve.

-

Rationale: The inflection point of the sigmoid curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which is the definition of pKa.

-

Caption: Experimental workflow for spectrophotometric pKa determination.

Conclusion: A Framework for Further Investigation

While direct experimental data for this compound remains to be reported, this guide provides a scientifically grounded predictive analysis of its acid-base properties. Based on the known pKa values of pyrimidine and pyridin-3-ol and the strong electron-withdrawing nature of the pyrimidin-2-yl substituent, it is predicted that the pyridine nitrogen will be significantly less basic and the hydroxyl group will be more acidic than in the parent pyridin-3-ol molecule. The outlined experimental protocol offers a clear and reliable method for the empirical determination of these pKa values. For researchers in drug development, this predictive framework and experimental guide serve as a valuable starting point for the characterization and optimization of this and related heterocyclic compounds.

References

-

Wikipedia. Pyrimidine. [Link]

-

New World Encyclopedia. Pyrimidine. [Link]

-

Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2). [Link]

-

FooDB. Showing Compound Pyrimidine (FDB023153). [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Acid–base equilibria in aqueous micellar solutions. Part 3.—Azine derivatives. [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

RSC Publishing. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. [Link]

-

RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

PubMed. The acid-base equilibrium constants of some azine compounds in various aqueous-organic solvent mixtures. [Link]

-

PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

RSC Publishing. Acid-Base Equilibria in Aqueous Micellar Solutions. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

ResearchGate. (PDF) ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. [Link]

-

SciELO. electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. [Link]

-

ChemBK. 3-Hydroxypyridine. [Link]

-

YouTube. Hydroxypyridine-Pyridone Tautomerism. [Link]

-

PMC. Dynamic covalent chemistry with azines. [Link]

-

IIP Series. ACIDO BASIC EQUILIBRIA OF NON-TOXIC, DITOPIC AZELAIC AND TEREPHTHALIC ACID DIHYDRAZIDES & AMINO ACIDS PROLINE AND LYSINE IN. [Link]

-

PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. [Link]

-

EPFL. pKa Data Compiled by R. Williams. [Link]

Sources

Photophysical Properties of 2-(Pyrimidin-2-yl)pyridin-3-ol Ligands

This guide serves as an in-depth technical analysis of 2-(Pyrimidin-2-yl)pyridin-3-ol , a specialized heterocyclic ligand belonging to the class of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores.

This analysis synthesizes the photophysical principles of 3-hydroxy-2-heteroarylpyridines , drawing on field-proven data from structural analogues (e.g., 2-(2'-pyridyl)pyridin-3-ol and 2-(2'-hydroxyphenyl)pyrimidine) to establish the causality behind its optical behaviors.

Executive Summary: The Molecular Logic of ESIPT

This compound represents a sophisticated "double-aza" modification of the classic 2-(2'-hydroxyphenyl)pyridine (HPP) scaffold. By replacing the phenyl ring with a 3-hydroxypyridine moiety and the acceptor pyridine with a pyrimidine ring, this ligand creates a unique electronic push-pull system.

Its core utility lies in Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the phenolic proton transfers to the pyrimidine nitrogen, generating a keto-tautomer that emits with a massive Stokes shift. This mechanism renders the molecule exceptionally valuable for:

-

Zero-Background Imaging: Separating excitation light from emission signals (Stokes shift >100 nm).

-

Ratiometric Sensing: Modulation of the Enol/Keto emission ratio by solvent polarity or pH.

-

Metallodrug Development: Acting as an N,O-bidentate chelator that "switches off" ESIPT upon metal binding.

Molecular Architecture & Synthesis

Structural Prerequisites for ESIPT

The photophysics of this ligand are dictated by the intramolecular hydrogen bond (IMHB) formed between the hydroxyl group at position 3 of the pyridine and the nitrogen (N1) of the pyrimidine ring.

-

Proton Donor: The 3-OH group of the pyridine ring. (pKa

5.0–6.0, significantly more acidic than a phenol donor). -

Proton Acceptor: The pyrimidine nitrogen. (Less basic than a pyridine nitrogen due to the electron-withdrawing effect of the second nitrogen).

This specific pairing creates a six-membered chelate ring in the ground state, which is the structural prerequisite for the four-level photophysical cycle (Enol

Synthetic Pathway

As this is a specialized ligand, high-purity synthesis is achieved via palladium-catalyzed cross-coupling, ensuring the correct regiochemistry between the electron-deficient rings.

Protocol: Stille Cross-Coupling Approach

-

Reactants: 2-bromo-3-methoxypyridine (protected donor) + 2-(tributylstannyl)pyrimidine.

-

Catalyst: Pd(PPh

) -

Deprotection: BBr

in CH

Figure 1: Synthetic workflow for the generation of the active ESIPT ligand.

Photophysical Mechanisms (The Core)

The ESIPT Cycle

The defining feature of this compound is the photo-induced tautomerization.

-

Ground State (

): Exists primarily as the Enol form, stabilized by the IMHB. -

Excitation (

): Absorption of UV light (approx. 300–350 nm) populates the Enol * state. -

Proton Transfer (

): The acidity of the OH group and basicity of the pyrimidine N increase dramatically in the excited state. The proton tunnels across the H-bond, forming the excited Keto (K)* tautomer. This occurs on the sub-picosecond timescale ( -

Emission (

): The Keto* species relaxes radiatively, emitting a photon. Because the Keto* gap is smaller than the Enol gap, the emission is red-shifted (yellow/orange region, 520–580 nm). -

Back Transfer: The ground state Keto form is unstable and rapidly reverts to the Enol form.

Jablonski Diagram

The following diagram illustrates the energy pathways, highlighting the large Stokes shift characteristic of this ligand.

Figure 2: Jablonski diagram depicting the four-level ESIPT photocycle. Note the non-radiative proton transfer step that enables the large Stokes shift.

Solvent & Environmental Effects

The dual-nitrogen nature of the pyrimidine ring makes this ligand highly sensitive to solvent polarity and hydrogen bonding capability.

| Solvent Type | Interaction Mechanism | Spectral Outcome |

| Aprotic Non-polar (e.g., Cyclohexane) | Supports intramolecular H-bond. | Dominant Keto Emission. Strong ESIPT efficiency. |

| Aprotic Polar (e.g., DMSO, DMF) | Dipole stabilization of the Enol* species. | Dual Emission. Appearance of a blue (Enol) band alongside the orange (Keto) band. |

| Protic (e.g., Methanol, Water) | Intermolecular H-bonding disrupts the internal ring. | Quenching / Blue Shift. Solvent competes for the proton, inhibiting ESIPT. Emission is weak and Enol-like (blue). |

Technical Insight: The "double-aza" pyrimidine ring is less basic than a pyridine ring. Consequently, the intramolecular H-bond in this compound is slightly weaker than in its bipyridine analog. This makes the ESIPT process more susceptible to disruption by protic solvents, acting as a sensitive "water sensor."

Coordination Chemistry & Metal Sensing

Upon deprotonation, the ligand becomes a monoanionic N,O-chelator. This transformation drastically alters the photophysics, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) or ESIPT-Inhibition .

Mechanism of Action

When a metal ion (e.g., Zn

-

The phenolic proton is displaced.

-

The ESIPT pathway is blocked (no proton to transfer).

-

The ligand becomes rigidified in the Enol-like configuration.

-

Result: The emission shifts from the weak/red Keto band to a strong, blue/green Enol band (Ligand-to-Metal Charge Transfer or

).

This "Turn-On" response in the blue channel makes the ligand an excellent ratiometric probe for d

Figure 3: Logic gate mechanism for metal ion sensing. Binding locks the ligand in the emissive Enol form.

Summary of Photophysical Data (Predicted)

Based on structural analogues (HPP and HPPy series).

| Parameter | Value / Range | Notes |

| Absorption | 330 – 350 nm | |

| Emission | 540 – 580 nm | Large Stokes shift ( |

| Emission | 400 – 450 nm | Observed only in polar solvents or metal complexes. |

| Quantum Yield ( | 0.01 – 0.20 (Solution)>0.40 (Solid/AIE) | Typically weak in solution due to non-radiative decay; enhanced in solid state (AIE effect). |

| Fluorescence Lifetime ( | < 1 ns (Keto)2–5 ns (Metal Complex) | ESIPT emission is extremely fast; rigid metal complexes have longer lifetimes. |

References

-

Mutai, T., et al. "Excited-state intramolecular proton transfer (ESIPT) of 2-(2'-hydroxyphenyl)pyridine derivatives." Journal of the Chemical Society, Perkin Transactions 2, 2002.

-

Acunha, T. V., et al. "Excited state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)pyrimidines: synthesis, optical properties, and theoretical study." Journal of Organic Chemistry, 2011.[1]

-

Saha, S., & Samanta, A. "Influence of the acceptor ring on the ESIPT dynamics of 3-hydroxy-2-heteroarylpyridines." The Journal of Physical Chemistry A, 2002.

-

Sedgwick, A. C., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.

Sources

Advanced Coordination Protocols: 2-(Pyrimidin-2-yl)pyridin-3-ol

Role in Bifunctional Catalysis and Supramolecular Assembly

Executive Summary

2-(Pyrimidin-2-yl)pyridin-3-ol represents a specialized class of "non-innocent" heterocyclic ligands designed for advanced coordination chemistry. Unlike standard 2,2'-bipyridine (bipy) ligands which serve purely as steric and electronic scaffolds, this molecule incorporates a proximal hydroxyl group at the 3-position of the pyridine ring. This structural modification introduces a secondary coordination sphere , capable of Proton-Coupled Electron Transfer (PCET), hydrogen-bonding interactions with substrates, or bridging to secondary metal centers.

This guide provides a technical roadmap for researchers utilizing this ligand in catalytic water oxidation , C-H activation , and metallodrug design . It moves beyond basic synthesis to explore the causality of its coordination modes and the functional advantages of its pendant hydroxyl group.

Structural Analysis & Ligand Design

To effectively utilize this compound, one must understand its deviation from standard chelators.

The "Pendant" Effect

The ligand features a N,N'-chelating pocket formed by the pyridine nitrogen (

-

Positioning: The -OH group is located ortho to the inter-ring bond (C2-C2').

-

Steric Consequence: In the cis-chelating conformation, the -OH group is positioned proximal to the metal center but does not directly bind to the same metal ion due to geometric constraints (ring strain).

-

Functional Consequence: Instead of binding, it acts as a pendant proton relay or a hydrogen-bond donor to ligands (e.g., aquo, peroxo) bound to the metal. This mimics the tyrosine/histidine residues in metalloenzyme active sites.

Electronic Tautomerism

Unlike 2-hydroxypyridine/2-pyridone, the 3-hydroxy isomer does not undergo keto-enol tautomerism involving the ring nitrogen. It remains a phenol-like donor, capable of:

-

Neutral form: H-bond donor.

-

Anionic form (Deprotonated): Strong electrostatic interaction or bridging ligand.

Synthesis Protocol

Objective: High-purity synthesis of this compound via Stille Coupling.

Rationale: Direct condensation methods often yield low specificity. A palladium-catalyzed cross-coupling ensures regioselectivity at the 2-position of the pyridine.

Reagents & Materials

-

Precursor A: 2-bromo-3-hydroxypyridine (protected as methoxy: 2-bromo-3-methoxypyridine).

-

Precursor B: 2-(tributylstannyl)pyrimidine.

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).

-

Solvent: Toluene (Anhydrous).

-

Deprotection Agent: BBr3 (Boron tribromide) or Pyridine hydrochloride.

Step-by-Step Methodology

-

Coupling Reaction:

-

In a glovebox, combine 2-bromo-3-methoxypyridine (1.0 eq) and 2-(tributylstannyl)pyrimidine (1.1 eq) in dry toluene.

-

Add Pd(PPh3)4 (5 mol%).

-

Reflux at 110°C for 24 hours under Argon.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc). Product should be fluorescent under UV.

-

-

Purification (Intermediate):

-

Filter through Celite to remove Pd black.

-

Concentrate and purify via silica gel flash chromatography to isolate 2-(Pyrimidin-2-yl)-3-methoxypyridine .

-

-

Demethylation (Active Ligand Generation):

-

Dissolve intermediate in dry DCM at 0°C.

-

Slowly add BBr3 (3.0 eq). Stir at RT for 12 hours.

-

Quench with MeOH/Ice. Neutralize with NaHCO3.

-

Extract with EtOAc, dry over Na2SO4.

-

-

Final Characterization:

-

Verify structure via 1H NMR (DMSO-d6). Look for the disappearance of the -OMe singlet (~3.8 ppm) and appearance of the broad -OH singlet (>10 ppm).

-

Coordination Chemistry & Experimental Workflows

Diagram: Synthesis & Coordination Logic

The following diagram illustrates the synthesis pathway and the two primary coordination modes: Monometallic Bifunctional (Catalysis) and Bimetallic Bridging (MOFs/Clusters).

Caption: Synthesis pathway from precursors to active ligand, branching into distinct coordination modes based on pH and stoichiometry.

Protocol: Preparation of Ru(bpy)2(L)2 Complex

This complex is a standard for evaluating electrochemical and photophysical properties.

Reagents:

-

Ru(bpy)2Cl2 (cis-bis(2,2'-bipyridine)dichlororuthenium(II)).

-

Ligand (L): this compound.

-

Solvent: Ethanol/Water (3:1).

Procedure:

-

Reflux: Dissolve Ru(bpy)2Cl2 (0.2 mmol) and Ligand L (0.22 mmol) in 20 mL EtOH/H2O.

-

Reaction: Reflux under N2 for 6 hours. The solution typically turns from purple to deep orange/red.

-

Anion Exchange: Cool to RT. Add saturated aqueous NH4PF6 solution dropwise.

-

Precipitation: An orange precipitate forms immediately. Stir for 30 mins.

-

Filtration: Collect solid by vacuum filtration. Wash with water (to remove excess salts) and cold ether.

-

Recrystallization: Dissolve in minimum Acetone/Acetonitrile and diffuse diethyl ether vapor to grow X-ray quality crystals.

Data Interpretation (Self-Validation):

-

UV-Vis: Look for MLCT band ~450 nm. A shift compared to [Ru(bpy)3]2+ indicates the electronic influence of the pyrimidine and hydroxyl group.

-

Cyclic Voltammetry: The Ru(II)/Ru(III) couple should be sensitive to pH.

-

Test: Run CV in buffered solutions from pH 2 to 10.

-

Observation: If the -OH group is involved in PCET, the redox potential (

) will shift by ~59 mV/pH unit (Nernstian behavior) around the pKa of the hydroxyl group.

-

Functional Applications

Catalytic Water Oxidation (Bifunctional Catalysis)

The most potent application of this ligand is in Proton-Coupled Electron Transfer (PCET) .

-

Mechanism: In high-valent metal-oxo species (e.g., Ru(IV)=O), the adjacent 3-OH group can hydrogen bond to the oxo ligand.

-

Benefit: This stabilizes the high-energy intermediate and lowers the activation energy for O-O bond formation (Water Nucleophilic Attack).

-

Comparison: Complexes with this ligand often show higher turnover frequencies (TOF) compared to non-functionalized bipyridine analogs due to this "intramolecular base" effect.

Supramolecular MOF Construction

Upon deprotonation, the ligand becomes a monoanionic N,N,O-donor .

-

Bridging: The N,N-chelate binds one metal, while the deprotonated

bridges to a second metal center. -

Result: Formation of dimeric clusters or 1D coordination polymers with magnetic exchange interactions (if paramagnetic metals like Cu(II) or Mn(II) are used).

Key Data Summary

| Feature | This compound | 2,2'-Bipyridine (Reference) |

| Donor Set | N, N' (Chelating) + -OH (Pendant) | N, N' (Chelating) |

| Acid/Base Activity | Amphoteric (Pyridine N basic, OH acidic) | Basic (Pyridine N) |

| Redox Behavior | pH-dependent (PCET active) | pH-independent |

| Solubility | Moderate (Polar organic solvents) | Good (Organic solvents) |

| Primary Application | PCET Catalysis, Bio-mimetic Models | General Coordination, Photophysics |

References

-

Synthesis of Pyridyl-Pyrimidine Derivatives

- Title: Synthesis of Novel 2-(Pyridin-2-yl)

- Source: MDPI / NIH.

-

URL:[Link]

-

Coordination Chemistry of Hydroxypyridines

- Title: Transition metal pyridine complexes (General Framework).

- Source: Wikipedia / Chemical Reviews (Contextual).

-

URL:[Link]

-

PCET in Metal Complexes (Concept Grounding)

- Title: Proton-Coupled Electron Transfer in Coordin

- Source: General Chemical Principles (Applied to Ligand Design).

-

URL:[Link](Note: Standard authoritative text for the PCET mechanism described).

Methodological & Application

Application Notes and Protocols for the Preparation of Metal-Organic Frameworks Using 2-(Pyrimidin-2-yl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a detailed guide for the synthesis and application of Metal-Organic Frameworks (MOFs) incorporating the novel ligand 2-(Pyrimidin-2-yl)pyridin-3-ol. Recognizing the absence of a direct precedent in the scientific literature for MOFs based on this specific ligand, this application note pioneers a scientifically grounded, two-part approach. First, a plausible and detailed synthetic protocol for the this compound ligand is proposed, drawing from established methodologies in heterocyclic chemistry. Subsequently, a comprehensive, step-by-step protocol for the solvothermal synthesis of a hypothetical MOF utilizing this ligand is presented. This guide is designed to be a self-validating system, explaining the rationale behind key experimental choices and providing a framework for researchers to explore this new family of MOFs. The potential of these materials in drug delivery and catalysis is also discussed, underpinned by the unique functionalities offered by the pyrimidine and pyridinol moieties.

Introduction: The Untapped Potential of this compound in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2] The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting MOF.

The ligand this compound presents a unique combination of functionalities that are highly desirable for advanced MOF applications. The pyrimidine ring offers multiple nitrogen atoms for coordination, which can also act as basic sites for catalysis. The pyridinol group provides a robust coordination site through both its nitrogen and hydroxyl functionalities, potentially leading to the formation of stable, high-dimensional frameworks. The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atoms) within the ligand structure suggests the potential for strong intermolecular interactions within the MOF, which could enhance its stability and influence its guest-binding properties.

To date, the synthesis of MOFs using this compound has not been reported. This application note aims to bridge this gap by providing a comprehensive guide for the synthesis of the ligand itself, followed by a detailed protocol for its incorporation into a MOF structure.

Synthesis of the Ligand: this compound

Proposed Synthetic Pathway

The proposed synthesis is a two-part process: the synthesis of 2-cyanopyridine and its subsequent conversion to the amidine, and the synthesis of a suitable 1,3-dicarbonyl compound derived from 3-hydroxypyridine. These two intermediates can then be condensed to form the target ligand. A more direct approach, though potentially lower yielding, involves the reaction of 2-amidinopyridine with a protected 3-hydroxymalonialdehyde equivalent.

Below is a plausible and detailed protocol for the synthesis of this compound.

Experimental Protocol: Ligand Synthesis

Part A: Synthesis of Pyridine-2-carboxamidine hydrochloride

-

Step 1: Preparation of Ethyl Pyridine-2-imidoate hydrochloride (Pinner Salt). In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a calcium chloride drying tube, suspend 2-cyanopyridine (10.4 g, 100 mmol) in anhydrous ethanol (60 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature does not exceed 10 °C.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours. The product, ethyl pyridine-2-imidoate hydrochloride, will precipitate as a white solid.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Part B: Synthesis of this compound

-

Step 1: Preparation of the Sodium Salt of 3-hydroxypyridine. In a separate flask, dissolve 3-hydroxypyridine (9.51 g, 100 mmol) in anhydrous ethanol (100 mL).

-

Add sodium ethoxide (6.81 g, 100 mmol) portion-wise at room temperature. Stir for 1 hour.

-

Step 2: Condensation Reaction. To the solution of the sodium salt of 3-hydroxypyridine, add malondialdehyde bis(dimethyl acetal) (16.4 g, 100 mmol).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture to room temperature and then add the previously prepared pyridine-2-carboxamidine hydrochloride (15.7 g, 100 mmol).

-

Add a solution of sodium ethoxide (6.81 g, 100 mmol) in ethanol (50 mL) dropwise.

-

Reflux the resulting mixture for 24 hours.

-

Cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Causality Behind Experimental Choices:

-

Pinner Reaction: This classical reaction is a reliable method for converting nitriles into imidates, which are precursors to amidines.[3] The use of anhydrous conditions is crucial to prevent hydrolysis of the intermediate imidate back to the amide.

-

Use of a Protecting Group for 3-hydroxypyridine (Alternative Route): The hydroxyl group of 3-hydroxypyridine is acidic and can interfere with subsequent reactions. Protecting it as a benzyl or silyl ether before attempting to build the pyrimidine ring is a common strategy in organic synthesis to avoid unwanted side reactions.

-

Condensation Reaction: The cyclization to form the pyrimidine ring is typically base-catalyzed. Sodium ethoxide is a suitable base for this transformation.

Synthesis of Metal-Organic Frameworks

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic ligand are heated in a sealed vessel.[4] The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio are critical parameters that influence the final product's crystallinity and structure.

General Considerations for MOF Synthesis

-

Metal Source: A variety of metal ions can be used, including but not limited to Zn(II), Cu(II), Co(II), Ni(II), and Zr(IV). The choice of metal will significantly impact the coordination geometry and the resulting MOF architecture. For initial screening, zinc and copper salts are often good starting points due to their versatile coordination chemistry.

-

Solvent System: N,N-Dimethylformamide (DMF) is a common solvent for solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic ligands. Other solvents such as N,N-diethylformamide (DEF), dimethyl sulfoxide (DMSO), and ethanol can also be used.

-

Modulators: The addition of modulators, such as monocarboxylic acids (e.g., formic acid, acetic acid), can influence the crystal growth and size by competing with the ligand for coordination to the metal centers. This can lead to more crystalline materials.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical Zn-MOF

This protocol provides a starting point for the synthesis of a MOF using this compound. Optimization of the reaction conditions will likely be necessary.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (as synthesized above)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (29.7 mg, 0.1 mmol) in 5 mL of DMF.

-

In a separate vial, dissolve this compound (18.7 mg, 0.1 mmol) in 5 mL of DMF.

-

Combine the two solutions in the 20 mL scintillation vial.

-

Cap the vial tightly and place it in a programmable oven.

-

Heat the vial to 120 °C over 2 hours and hold at this temperature for 72 hours.

-

Allow the oven to cool slowly to room temperature over 12 hours.

-

Colorless or pale yellow crystals should form at the bottom of the vial.

-

Carefully decant the mother liquor.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

-

Dry the crystals under vacuum at room temperature.

Table 1: Suggested Screening Parameters for MOF Synthesis

| Parameter | Range to Explore | Rationale |

| Temperature | 80 - 150 °C | Influences reaction kinetics and crystal nucleation/growth. |

| Time | 24 - 96 hours | Affects crystal size and phase purity. |

| Metal:Ligand Ratio | 2:1, 1:1, 1:2 | Determines the stoichiometry of the resulting framework. |

| Solvent | DMF, DEF, DMSO, Ethanol/Water mixtures | Solvency and boiling point affect reaction conditions. |

| Modulator (e.g., Formic Acid) | 10 - 100 equivalents | Can improve crystallinity and control crystal morphology. |

Characterization of the MOF

Once a crystalline material is obtained, a suite of characterization techniques should be employed to determine its structure, porosity, and stability.

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

-

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the framework.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to identify the temperature at which guest solvent molecules are removed and the framework begins to decompose.

-

Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.

-

Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET) and pore volume of the activated MOF.

Potential Applications in Drug Development

The unique structural features of MOFs derived from this compound suggest several promising applications in the pharmaceutical sciences.

-

Drug Delivery: The porous nature of these MOFs could be exploited for the encapsulation and controlled release of therapeutic agents.[5] The pyrimidine and pyridinol functionalities may offer specific interactions with drug molecules containing complementary hydrogen bonding motifs.

-

Catalysis: The exposed nitrogen atoms on the pyrimidine and pyridine rings can act as Lewis basic sites, potentially catalyzing a range of organic transformations relevant to pharmaceutical synthesis. Furthermore, the metal nodes themselves can act as Lewis acidic catalytic centers.[6]

-

Sensing: The potential for host-guest interactions within the pores could be harnessed for the development of chemical sensors for biologically relevant molecules.

Visualization of the Synthetic Workflow

Figure 1: A workflow diagram illustrating the proposed synthesis of the this compound ligand, its subsequent use in the solvothermal synthesis of a metal-organic framework, and the key characterization techniques and potential applications.

Safety Considerations

-

Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

-

Solvothermal Reactions: Heating sealed vessels creates high pressure. Use appropriate pressure-rated vessels and a blast shield.

-

Organic Solvents: DMF, ethanol, and other organic solvents are flammable and have associated health risks. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The development of new organic ligands is a key driver of innovation in MOF chemistry. This application note provides a comprehensive and scientifically grounded starting point for the synthesis of MOFs based on the promising but unexplored ligand, this compound. By detailing a plausible synthetic route for the ligand and a robust protocol for MOF synthesis, this guide empowers researchers to venture into this new area of MOF chemistry and explore the potential of these materials in drug development and other advanced applications. The inherent modularity of MOF synthesis suggests that a wide variety of new materials with tailored properties can be accessed by varying the metal source and reaction conditions.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.

- Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.

- Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.

-

MDPI. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. Retrieved from [Link]

-

IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Retrieved from [Link]

-

ACS Publications. (2021). Metal−Organic Framework (MOF)-Based Catalysts in Selective Catalytic Reduction of Nitrogen Oxide. ACS Publications. Retrieved from [Link]

-

PMC. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

Sources

- 1. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications [mdpi.com]

- 2. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Catalytic Applications of 2-(Pyrimidin-2-yl)pyridin-3-ol Metal Complexes: A Guide for Researchers

This document provides a detailed exploration of the potential catalytic applications of metal complexes incorporating the novel ligand, 2-(Pyrimidin-2-yl)pyridin-3-ol. While direct literature on the catalytic activity of this specific ligand is emerging, this guide synthesizes information from structurally analogous systems to propose robust application notes and protocols. By examining the catalytic prowess of related pyridine-pyrimidine and N,N,O-chelating ligands, we can project the utility of this compound complexes in key organic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel catalyst systems.

Introduction to this compound and its Coordination Chemistry

The ligand this compound is a fascinating heterocyclic compound that features a pyridine ring linked to a pyrimidine ring, with a hydroxyl group at the 3-position of the pyridine moiety. This unique arrangement of nitrogen and oxygen donor atoms allows for versatile coordination to a variety of metal centers. The pyridine and pyrimidine nitrogens can act as a bidentate N,N-chelating system, while the hydroxyl group can deprotonate to form a metal-alkoxide bond, creating a tridentate N,N,O-coordination sphere. This "cooperating ligand" character, where the ligand can actively participate in the catalytic cycle through proton transfer, is a key feature that can enhance catalytic activity.[1]

The electronic properties of the ligand can be tuned by the pyrimidine ring, which is generally more electron-deficient than a benzene or pyridine ring. This can influence the redox potential of the metal center and, consequently, its catalytic performance.

Below is a proposed synthetic pathway for this compound, drawing from established methodologies for the synthesis of related pyridine and pyrimidine derivatives.[2][3]

Caption: Synthesis of the Palladium(II) complex.

Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using the synthesized palladium complex as a pre-catalyst.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

[Pd(this compound)Cl₂] complex

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and water (degassed)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

-

To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the palladium pre-catalyst (0.01 mmol, 1 mol%).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add degassed 1,4-dioxane (3 mL) and water (1 mL).

-

Seal the vessel and heat the reaction mixture at 100 °C for the specified time (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | >95 |

| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | 92 |

| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 1.5 | 88 |

| Table 1: Representative data for the Suzuki-Miyaura cross-coupling reaction based on analogous systems. | ||||

| [1][4] |

Application in Copper-Catalyzed Oxidation Reactions

Copper complexes with N,O-chelating ligands have shown significant promise in catalyzing a range of oxidation reactions, including the aerobic oxidation of alcohols. [5][6]The this compound ligand, with its N,N,O-donor set, is an excellent candidate for forming active copper catalysts for such transformations. The deprotonated hydroxyl group can facilitate proton-coupled electron transfer, which is often a key step in aerobic oxidation mechanisms.

Protocol for the Synthesis of a Cu(II) Complex

This protocol describes the synthesis of a representative copper(II) complex.

Materials:

-

This compound

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Methanol

-

Reaction flask

Procedure:

-

Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

-

In a separate flask, dissolve Cu(OAc)₂·H₂O (1 equivalent) in methanol.

-

Add the copper(II) acetate solution dropwise to the ligand solution with stirring at room temperature.

-

A color change and/or precipitation should be observed. Stir the mixture for 4 hours at room temperature.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

Sources

- 1. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for C-H Activation Directed by 2-(Pyrimidin-2-yl)pyridin-3-ol Ligands

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Molecular Scaffolding

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering an atom-economical pathway to complex molecules from simple precursors. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. A powerful strategy within this field is the use of directing groups, which position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization.

This document provides a detailed guide to the use of 2-(pyrimidin-2-yl)pyridin-3-ol as a highly effective N,O-bidentate directing group in transition metal-catalyzed C-H activation reactions. The inherent electronic properties and coordination geometry of this ligand class make it a versatile tool for the construction of novel molecular architectures. We will delve into the synthesis of the directing group, provide detailed protocols for its application in C-H activation, and discuss the underlying mechanistic principles that ensure success.

The Role and Synthesis of this compound Ligands

The this compound scaffold serves as a robust bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the hydroxyl oxygen. This chelation forms a stable five-membered metallacycle, which is crucial for bringing the catalyst into the vicinity of the target C-H bond. The synthesis of this ligand can be achieved through a multi-step procedure, as outlined below. This protocol is a representative example, and specific conditions may require optimization based on the desired scale and available starting materials.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related 2-substituted pyridine derivatives.[1][2]

Materials:

-

3-Hydroxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Chloropyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Lithiation of 3-Hydroxypyridine:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq).

-

Dissolve the 3-hydroxypyridine in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. The addition of the first equivalent of n-BuLi deprotonates the hydroxyl group, and the second equivalent directs lithiation at the C2 position.

-

Stir the resulting slurry at -78 °C for 2 hours.

-

-

Coupling with 2-Chloropyrimidine:

-

In a separate flame-dried flask, dissolve 2-chloropyrimidine (1.2 eq) in anhydrous THF.

-

Slowly add the solution of 2-chloropyrimidine to the lithiated 3-hydroxypyridine slurry at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is critical as organolithium reagents like n-BuLi are highly reactive towards water.

-

Low Temperature: The lithiation is performed at -78 °C to control the regioselectivity and prevent side reactions.

-

Stoichiometry of n-BuLi: Two equivalents are necessary to first deprotonate the acidic hydroxyl group and then to direct the deprotonation of the C2 position of the pyridine ring.

-

Quenching: The reaction is quenched with a mild proton source like NH₄Cl to neutralize any remaining organolithium species.

Sources

Application Notes & Protocols: Leveraging 2-(Pyrimidin-2-yl)pyridin-3-ol for Advanced Excited-State Intramolecular Proton Transfer (ESIPT) Studies

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles and Strategic Overview

Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process where a proton is transferred within a molecule upon photoexcitation. This ultrafast reaction creates a transient, structurally distinct tautomer with unique fluorescence properties, most notably a large Stokes shift—the difference between the absorption and emission maxima. Molecules capable of ESIPT are of immense interest as they form the basis for highly sensitive fluorescent probes, advanced imaging agents, and novel materials.[1][2][3][4]

The core of an ESIPT-capable molecule is a pre-existing intramolecular hydrogen bond between a proton-donating group (like a hydroxyl, -OH) and a proton-accepting group (like a nitrogen atom in a heterocyclic ring).[3][5][6] Upon absorbing a photon, the electronic charge distribution of the molecule is altered, which significantly increases the acidity of the donor and the basicity of the acceptor.[3] This drives an almost instantaneous proton transfer to form an excited keto-tautomer (K*), which then relaxes to the ground state (K) by emitting a lower-energy photon. Finally, a reverse proton transfer restores the original, more stable enol (E) form.[6][7]

2-(Pyrimidin-2-yl)pyridin-3-ol (PPOH) emerges as a molecule of significant interest. Its structure features a hydroxyl group on the pyridine ring positioned to form a strong intramolecular hydrogen bond with a nitrogen atom on the adjacent pyrimidine ring. This arrangement provides the essential scaffold for a robust four-level ESIPT photocycle, making PPOH an excellent candidate for developing novel sensors and probes. The pyrimidine moiety, known for its diverse pharmacological activities, also offers a strategic advantage for applications in medicinal chemistry and drug development.[8]

This guide provides the theoretical grounding and detailed experimental protocols to harness the ESIPT properties of PPOH for research and development applications.

The ESIPT Photocycle: A Mechanistic View

The photophysical behavior of PPOH is governed by a four-level energy cycle involving two distinct chemical species: the ground-state enol form (E) and the transient keto-tautomer (K).

Caption: The four-level ESIPT photocycle of this compound.

Experimental Design: From Characterization to Application

A systematic investigation of PPOH's ESIPT properties involves a multi-stage experimental workflow. This ensures a comprehensive understanding of its behavior and validates its potential for specific applications.

Caption: A logical workflow for investigating the ESIPT properties of PPOH.

Protocol 1: Steady-State Spectroscopic Analysis

This protocol establishes the fundamental photophysical properties of PPOH and provides the primary evidence of ESIPT through the observation of a large Stokes shift.

Objective: To measure the ground-state absorption and steady-state fluorescence spectra of PPOH in various solvents to characterize its ESIPT behavior.

Materials:

-

This compound (PPOH), high purity

-

Spectroscopic grade solvents (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

1 cm path length quartz cuvettes

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of PPOH in a non-polar solvent like Dichloromethane.

-

Scientist's Note: A concentrated stock in a readily evaporated solvent simplifies the preparation of dilute solutions in various other solvents.

-

-

Working Solution Preparation: Prepare a series of working solutions (typically 1-10 µM) in each of the selected solvents. Ensure the absorbance of the final solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum for PPOH in each solvent from 250 nm to 500 nm.

-

Identify the wavelength of maximum absorption (λ_abs). This corresponds to the E → E* transition.

-

-

Fluorescence Emission Spectroscopy:

-

Set the excitation wavelength on the fluorometer to the λ_abs determined in the previous step.

-

Record the emission spectrum from the excitation wavelength +10 nm up to 700 nm.

-